molecular formula C14H22N2O2 B13314591 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide

Cat. No.: B13314591
M. Wt: 250.34 g/mol
InChI Key: RXNMJQOTGOFAFP-UHFFFAOYSA-N
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Description

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is a chemical compound with the molecular formula C14H22N2O2 It is known for its unique structure, which includes an amino group, an ethoxyphenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and butanamide.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-ethoxybenzaldehyde and an amine derivative.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanamide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogenating agents like bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation Products: Formation of oxides and hydroxyl derivatives.

    Reduction Products: Amine derivatives with altered functional groups.

    Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[1-(4-methoxyphenyl)ethyl]butanamide
  • 4-amino-N-[1-(4-propoxyphenyl)ethyl]butanamide
  • 4-amino-N-[1-(4-butoxyphenyl)ethyl]butanamide

Uniqueness

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide

InChI

InChI=1S/C14H22N2O2/c1-3-18-13-8-6-12(7-9-13)11(2)16-14(17)5-4-10-15/h6-9,11H,3-5,10,15H2,1-2H3,(H,16,17)

InChI Key

RXNMJQOTGOFAFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)CCCN

Origin of Product

United States

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